N-[2-(2-oxopropoxy)phenyl]acetamide
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Overview
Description
N-[2-(2-oxopropoxy)phenyl]acetamide: is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a phenyl ring substituted with an acetamide group and an oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopropoxy)phenyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with acetic anhydride to form 2-acetoxyacetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxopropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(2-oxopropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)acetamide
- N-(2-methoxyphenyl)acetamide
- N-(2-ethoxyphenyl)acetamide
Uniqueness
N-[2-(2-oxopropoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
70661-09-5 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[2-(2-oxopropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
NXGSIEONLLIEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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